(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Vue d'ensemble

Description

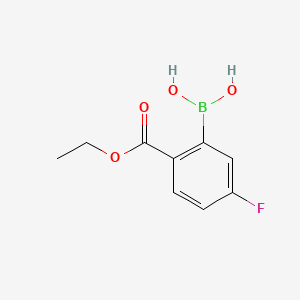

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a fluorine atom on the phenyl ring and an ethoxycarbonyl group attached to the boronic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Boronic Acid Formation: The compound can be synthesized by reacting 2-(ethoxycarbonyl)-5-fluorophenylboronic acid with a suitable boronic acid reagent under mild conditions.

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are commonly employed to synthesize boronic acids. This involves the reaction of a halogenated precursor with a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts.

Types of Reactions:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be used to convert the boronic acid to boronic esters or other derivatives.

Substitution: Substitution reactions involving the fluorine atom or the ethoxycarbonyl group can lead to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Borates: Resulting from further oxidation of boronic esters.

Substituted Derivatives: Resulting from substitution reactions involving the fluorine atom or the ethoxycarbonyl group.

Mécanisme D'action

Target of Action

The primary target of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds via the SM cross-coupling reaction . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties .

Pharmacokinetics

It’s known that the rate of reaction of boronic pinacol esters, a class of compounds to which this compound belongs, is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of reaction of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Applications De Recherche Scientifique

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is widely used in scientific research due to its unique properties:

Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging.

Industry: It is used in the synthesis of various organic compounds and materials.

Comparaison Avec Des Composés Similaires

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is unique due to the presence of both the fluorine atom and the ethoxycarbonyl group. Similar compounds include:

Phenylboronic Acid: Lacks the fluorine and ethoxycarbonyl groups.

Boronic Esters: Similar in structure but lack the fluorine atom.

Fluorinated Boronic Acids: Similar in having a fluorine atom but lack the ethoxycarbonyl group.

The presence of both functional groups in this compound enhances its reactivity and utility in various applications, making it a valuable compound in scientific research and industry.

Activité Biologique

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry and biochemistry. This compound has garnered attention due to its unique structural features, including the presence of both an ethoxycarbonyl group and a fluorine atom, which enhance its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHBFO

- CAS Number : 957062-87-2

- Molecular Weight : 201.98 g/mol

The compound features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols and other nucleophilic groups, making it a versatile tool in biochemical research.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues, particularly serine residues in serine proteases. This interaction blocks substrate access and catalytic activity, leading to altered metabolic pathways .

- Protein Modulation : By binding to specific proteins, this compound can modulate their functions, impacting cellular signaling pathways and gene expression. For instance, it may influence kinases involved in cell proliferation and apoptosis.

- Biochemical Pathways : The reversible nature of the interactions allows for dynamic regulation of enzyme activities, making it useful in studying enzyme kinetics and cellular responses to various stimuli.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by inhibiting critical signaling pathways involved in cell survival .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess significant inhibitory effects on bacterial growth, although further research is needed to elucidate its full spectrum of antimicrobial efficacy .

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited serine proteases in vitro, leading to a marked decrease in their enzymatic activity. The inhibition was characterized by kinetic studies that revealed competitive inhibition patterns.

- Anticancer Efficacy : In a recent study published in ACS Omega, researchers explored the anticancer effects of this compound on breast cancer cell lines. The results indicated significant reductions in cell viability at micromolar concentrations, suggesting its potential as a lead compound for developing novel anticancer therapies .

Comparative Analysis with Similar Compounds

Propriétés

IUPAC Name |

(2-ethoxycarbonyl-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHBRMAJVXAIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672868 | |

| Record name | [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-87-2 | |

| Record name | 1-Ethyl 2-borono-4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.